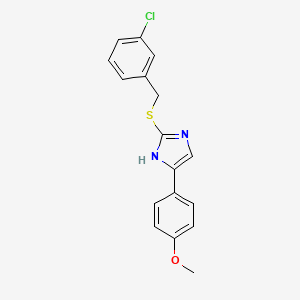

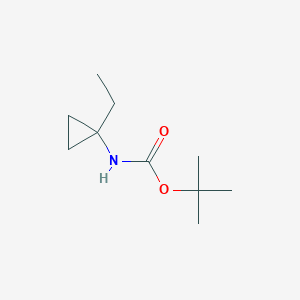

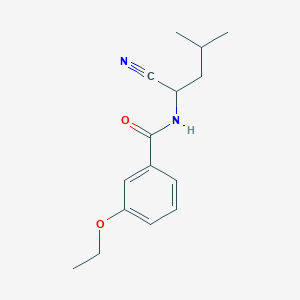

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetrazole derivatives, such as N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide, have gained significant attention due to their wide utilization in numerous fields such as medicine, pharmacology, and as potential explosives and rockets propellant components based on their high energy properties .

Synthesis Analysis

While specific synthesis methods for your compound are not available, similar compounds like 1,5-disubstituted tetrazoles have been synthesized using a Ugi-azide four-component reaction . This involves an aldehyde, different amines, isocyanides, and Trimethylsilylazide (TMSN3) as an azide source .Aplicaciones Científicas De Investigación

COX-2 Inhibition and Anti-inflammatory Properties

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide, through its derivatives, has been identified as a potent and selective inhibitor of the COX-2 enzyme. This enzyme is critical in the inflammatory process and is a target for anti-inflammatory drugs. Research by Hashimoto et al. (2002) demonstrated that the introduction of a fluorine atom into sulfonamide derivatives increases COX-2 selectivity, leading to the development of a highly selective and orally active COX-2 inhibitor, JTE-522, which shows promise for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Anticancer Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide derivatives have been explored for their anticancer potential. For instance, JTE-522 has been shown to inhibit cell proliferation and induce apoptosis in human endometrial cancer cell lines, highlighting its therapeutic potential against cancer. The mechanism involves the down-regulation of COX-2 expression and modulation of cell cycle regulatory proteins, indicating a multifaceted approach to cancer treatment (Li et al., 2002).

Molecular Structure and Interaction Studies

The compound's derivatives have been utilized in various studies to understand molecular interactions, crystal structures, and drug design principles. Investigations into the crystal structures of closely related sulfonamides have provided insights into intermolecular interactions and packing patterns, which are essential for designing drugs with improved efficacy and stability (Suchetan et al., 2016).

Propiedades

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN5O2S/c15-11-5-4-8-13(9-11)23(21,22)16-10-14-17-18-19-20(14)12-6-2-1-3-7-12/h4-5,8-9,12,16H,1-3,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAHRFHDAMSEDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzoyl-2-(1,2-dihydroacenaphthylen-5-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2446182.png)

![Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2446186.png)

![[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate](/img/structure/B2446190.png)

![6-Methyl-3-[2-oxo-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2446194.png)

![N-(3-chloro-4-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2446195.png)